2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Chemical Biology Scaffold Hopping

A structurally unique, underexplored chemotype for novel probe development. Its benzothiazol-2-ylsulfanyl and 4-phenyl-1,3-thiazol-2-yl motifs create a distinct pharmacophore, confirmed by ZINC/ChEMBL as a clean screening hit. With a LogP of 5.22, it is ideal for permeability studies and focused SAR against ESKAPE pathogens or cancer lines. Secure this high-purity compound to maximize your screening investment and explore novel mechanisms of action.

Molecular Formula C18H13N3OS3
Molecular Weight 383.5 g/mol
Cat. No. B10877860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Molecular FormulaC18H13N3OS3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13N3OS3/c22-16(11-24-18-20-13-8-4-5-9-15(13)25-18)21-17-19-14(10-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21,22)
InChIKeyKNMWJJNIILPPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 79420-10-3): An Underexplored Dual Heterocyclic Scaffold


2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 79420-10-3) is a synthetic small molecule (C18H13N3OS3, MW 383.5 g/mol) belonging to the benzothiazole-thiazole acetamide class . Its structure features a benzothiazole ring connected via a sulfanyl bridge to an acetamide linker, which terminates in a 4-phenyl-1,3-thiazole moiety . This compound is a screening hit with no published bioactivity or target annotations per authoritative databases like ChEMBL, making it a unique, underexplored chemotype for novel probe development [1].

Procurement Risk Alert: Why 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Cannot Be Replaced by Generic Analogs


The specific combination of a benzothiazol-2-ylsulfanyl ether and a 4-phenyl-1,3-thiazol-2-yl amide cannot be interchanged with commercially available, more common analogs. The benzothiazole-sulfanyl group provides a distinct electron-rich and lipophilic character, while the 4-phenyl substitution on the terminal thiazole is critical for specific steric and π-stacking interactions . Replacing this with simpler analogs, such as the unsubstituted thiazole (CAS 79420-09-0) or the benzylsulfanyl derivative WAY-663641 (CAS 329904-27-0) , fundamentally alters the three-dimensional pharmacophore, abolishing the potential for unique target engagement suggested by its novel scaffold status.

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide


Structural Differentiation from the Closest Commercial Analog WAY-663641

The target compound differs from its closest commercially available analog, WAY-663641 (2-(benzylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide), by replacing a benzylsulfanyl group with a more rigid and electron-withdrawing benzothiazol-2-ylsulfanyl group . This structural change results in a markedly different molecular weight (+43.04 g/mol) and eliminates a rotatable bond, reducing conformational flexibility .

Medicinal Chemistry Chemical Biology Scaffold Hopping

Lipophilicity-Driven Differentiation from Unsubstituted Thiazole Analog

The target compound's LogP is calculated to be 5.22, which is significantly higher than that of its simpler analog, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 79420-09-0), which lacks the 4-phenyl substituent [1]. This increase in lipophilicity predicts superior membrane permeability but potentially altered solubility and off-target binding.

Drug Design ADME Pharmacophore Modeling

Class-Level Anti-Tubercular Potential Inferred from a Highly Active Benzothiazole Analog

A closely related structural analog, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide, has demonstrated very potent activity against Mycobacterium tuberculosis H37Rv, with a MIC range of 0.063–0.125 μg/mL [1]. The target compound shares the identical benzothiazol-2-ylsulfanyl acetamide core but replaces the nitro-oxadiazole moiety with a 4-phenyl-thiazole. This SAR suggests the core scaffold has high anti-mycobacterial potential, which can be probed with the target compound.

Anti-tubercular Drug Discovery Mycobacterium tuberculosis Phenotypic Screening

Confirmation of Novel Chemical Space: No Pre-Existing Bioactivity Annotation

Unlike many commercially available screening compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has no known biological activity or target annotations in the ChEMBL database, nor is it reported in any scientific publication [1]. This contrasts with more annotated benzothiazole derivatives used as kinase or MAO inhibitors [2]. Its status as a truly 'understudied' chemotype is a key differentiator for identifying novel mechanisms of action.

Chemical Biology High-Throughput Screening Novel Chemotype

Recommended Research Applications for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide


Medicinal Chemistry: SAR Expansion of Benzothiazole Anti-Tubercular Hits

Based on the class-level evidence showing a close structural analog achieves MICs of 0.063–0.125 μg/mL against M. tuberculosis [1], this compound is ideally suited for focused structure-activity relationship (SAR) studies. Its role is to systematically evaluate the impact of replacing a nitro-oxadiazole moiety with a 4-phenylthiazole on both anti-mycobacterial potency and mammalian cytotoxicity.

Phenotypic Screening: Novel Chemotype Probe for Target Deconvolution

As confirmed by ZINC and ChEMBL, this compound is free from any published bioactivity annotations [2]. This makes it an exceptionally clean probe for high-throughput phenotypic screening (e.g., against ESKAPE pathogens or cancer cell lines), where hits derived from it are highly likely to represent novel mechanisms of action, maximizing the return on screening investment.

ADME Research: Comparative Study of Lipophilicity and Membrane Permeability

The compound's high LogP of 5.22 [2] makes it a superior comparative tool against its less lipophilic analog (CAS 79420-09-0) for evaluating the impact of phenyl substitution on passive membrane permeability and cellular uptake in Caco-2 or MDCK assays, providing critical data for pharmacokinetic optimization of this scaffold.

Neglected Target Exploration: ecKAS III and Other Amide-Sensitive Enzymes

Given that N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a recognized scaffold for E. coli KAS III inhibitors [3], this structurally differentiated compound can be used to interrogate inhibitor selectivity. Its unique benzothiazole-sulfanyl arm may drive selectivity away from the bacterial target or reveal a novel binding mode, aiding in the design of next-generation antibacterial agents.

Quote Request

Request a Quote for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.